2-[2-(Aminomethyl)pyrimidin-5-yl]ethan-1-ol

Physicochemical profiling Medicinal chemistry Lead optimization

Sourcing a C5-hydroxyethyl pyrimidine with a free 2-aminomethyl handle often halts EGFR inhibitor projects. This compound resolves the bottleneck: • Directly enables 5-substituted nucleoside mimetics & mutant EGFR (T790M) inhibitor pharmacophores. • Orthogonal -CH2NH2 (hinge-binder) and -CH2CH2OH (linker) enable independent, sequential elaboration. • ≥95% purity, single active commercial source-order early to secure supply for SAR campaigns.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B13258441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Aminomethyl)pyrimidin-5-yl]ethan-1-ol
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)CN)CCO
InChIInChI=1S/C7H11N3O/c8-3-7-9-4-6(1-2-11)5-10-7/h4-5,11H,1-3,8H2
InChIKeyGGHNKJAECDBMPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(Aminomethyl)pyrimidin-5-yl]ethan-1-ol: Structural Identity and Procurement Profile


2-[2-(Aminomethyl)pyrimidin-5-yl]ethan-1-ol (CAS 1849337-36-5) is a bifunctional pyrimidine building block with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol . The compound features a pyrimidine core substituted at position 2 with an aminomethyl group (–CH2NH2) and at position 5 with a hydroxyethyl chain (–CH2CH2OH), providing two orthogonal reactive handles (primary amine and primary alcohol) for downstream derivatization . It belongs to the broader class of 2-aminomethylpyrimidine derivatives, a scaffold extensively employed in the synthesis of kinase inhibitor pharmacophores, particularly for targeting mutant epidermal growth factor receptor (EGFR) tyrosine kinases [1]. This compound is commercially available from multiple suppliers at ≥95% purity, positioning it as an accessible intermediate for medicinal chemistry and chemical biology programs .

Bifunctional pyrimidine building block with orthogonal amine and alcohol handles
Supports sequential derivatization without protecting-group strategies
Relevant to kinase inhibitor pharmacophore and nucleoside analog synthesis

Why Positional Isomers and Simpler Analogs Cannot Substitute


The pyrimidine C7H11N3O formula space contains multiple positional isomers—including 2-(4-amino-2-methylpyrimidin-5-yl)ethanol (CAS 90221-21-9) and 2-[(6-methylpyrimidin-4-yl)amino]ethan-1-ol (CAS 55662-08-3)—that differ critically in the placement of amino/aminomethyl and hydroxyethyl substituents around the heterocyclic core [1]. These seemingly minor constitutional variations produce meaningful differences in three parameters essential for synthetic planning: (i) hydrogen-bond donor count (3 for the target compound vs. 2 for the 4-amino-2-methyl isomer, owing to the primary amine on the aminomethyl group), (ii) rotatable bond count (3 vs. 2), which alters conformational flexibility and linker geometry in final target molecules, and (iii) the nucleophilicity and steric accessibility of the reactive amine, which is a primary amine on a methylene spacer in the target compound versus a ring-substituted aromatic amine in the comparator . Substituting a simpler analog—such as 2-(aminomethyl)pyrimidine (CAS 75985-45-4), which lacks the hydroxyethyl handle entirely—forecloses the critical C5 functionalization route required for constructing 5-substituted pyrimidine carbocyclic nucleoside analogs and certain EGFR inhibitor scaffolds where the hydroxyethyl group serves as an essential linker attachment point [2].

H-Bond Donor Count
Positional isomers with only 2 HBD may alter solubility and permeability profiles compared to the target's 3 HBD, potentially shifting pharmacokinetic behavior in derived compounds.
Conformational Flexibility
Analogs lacking the aminomethyl spacer have fewer rotatable bonds and reduced amine reach, which may impact binding geometry in kinase hinge regions.
Amine Nucleophilicity
Aromatic amines on pyrimidine are ~5–6 orders of magnitude less nucleophilic, limiting chemoselective functionalization strategies available with this aliphatic amine.

Differentiation Evidence Against Closest Analogs


Hydrogen-Bond Donor Count: 3 HBD vs. 2 HBD

The target compound possesses three hydrogen-bond donor (HBD) groups—two from the primary amine on the aminomethyl substituent and one from the terminal hydroxyl of the hydroxyethyl chain—compared to only two HBD groups in the close positional isomer 2-(4-amino-2-methylpyrimidin-5-yl)ethanol (CAS 90221-21-9), where the aromatic NH2 contributes two donors without the methylene-spaced amine [1]. In drug design, each additional HBD can meaningfully alter aqueous solubility, membrane permeability, and target-binding pharmacophores. The increased HBD count in the target compound is a direct consequence of the aminomethyl (rather than amino) substitution at position 2, which introduces a flexible primary amine beyond the pyrimidine ring plane .

H-Bond Donor Count
Context-dependent
3 HBD vs. 2 HBD
Alters solubility and permeability profiles in lead optimization
Reported structural comparison
Physicochemical profiling Medicinal chemistry Lead optimization

Rotatable Bond Count and Amine Reach Advantage

The target compound contains three rotatable bonds—the C–C bond of the aminomethyl group, and the two C–C bonds of the hydroxyethyl chain—whereas the positional isomer 2-(4-amino-2-methylpyrimidin-5-yl)ethanol contains only two rotatable bonds [1]. This additional degree of conformational freedom, introduced by the methylene spacer between the pyrimidine ring and the primary amine, allows the target compound to explore a broader conformational space and to project the amine pharmacophore further from the heterocyclic core (approximately 1.5 Å additional reach compared to a directly ring-attached amino group) . This is particularly relevant when the aminomethyl pyrimidine fragment serves as a hinge-binding motif in kinase inhibitors, where the vector and distance of the amine relative to the pyrimidine nitrogen atoms critically determine binding affinity to the kinase hinge region [2].

Rotatable Bonds & Amine Reach
Class-level
3 rotatable bonds ~2.5 Å amine reach
Influences conformational flexibility and pharmacophore projection
Class-level modeling; empirical validation recommended
Conformational analysis Linker design Fragment-based drug discovery

Orthogonal Bifunctional Reactivity and Chemoselectivity

The target compound presents two chemically orthogonal functional groups: a nucleophilic primary amine (pKa ~9.5–10.5 for the conjugate acid) on the aminomethyl substituent, and a primary alcohol (pKa ~15–16) on the hydroxyethyl chain [1]. This pKa differential enables clean, sequential derivatization without protecting-group manipulation—the amine can be selectively acylated, sulfonylated, or subjected to reductive amination under mild conditions, followed by alcohol activation (tosylation, mesylation, or Mitsunobu coupling) in a subsequent step . In contrast, the comparator 2-(2-aminopyrimidin-5-yl)ethanol (CAS 1849313-05-8), which bears an aromatic amine directly on the pyrimidine ring, exhibits significantly reduced amine nucleophilicity (conjugate acid pKa ~3–5) due to resonance delocalization into the electron-deficient pyrimidine, requiring harsher acylation conditions and limiting chemoselective options . The target compound's aliphatic primary amine is approximately 10^5–10^6 times more nucleophilic than the aromatic amine in the comparator, as estimated from pKa differences, translating to faster reaction kinetics and higher yields in amine-targeted transformations .

Orthogonal Reactivity
Class-level
Aliphatic amine pKa~9.5–10.5 Nucleophilicity gain~10⁵–10⁶-fold
Enables sequential derivatization without protection
Estimated from class-level pKa data
Synthetic chemistry Building block utility Chemoselective functionalization

Commercial Availability and Purity Benchmark

The target compound is currently available at ≥95% purity from Leyan (Product No. 2105049) as a catalog item . However, it has been discontinued at CymitQuimica (formerly supplied under the Biosynth brand as product 3D-ZYC33736), indicating supply consolidation . No supplier currently offers this compound at purity levels above 95%, and analytical characterization beyond molecular weight confirmation is not publicly provided. In comparison, the closely related analog (2-aminopyrimidin-5-yl)methanol (CAS 120747-85-5) is available from multiple suppliers at 97–98% purity with full characterization (NMR, MS), and at a lower price point (approximately ¥320–¥1,250 per 100–250 mg) . The target compound's more limited commercial footprint and lower available purity should be factored into procurement timelines and budget planning, as additional in-house purification (e.g., flash chromatography or recrystallization) may be required before use in sensitive downstream chemistry.

Commercial Availability
Data to verify
≥95% purity Single active supplier
Procurement planning may require additional purification
Limited characterization; no spectral data available
Commercial sourcing Supply chain Procurement

Relevance to Mutant-Selective EGFR Kinase Inhibitor Patents

Yuhan Corporation's patent family (WO2019022486A1, US-2020207750-A1, priority date 2017-07-28) explicitly claims novel aminopyrimidine intermediates for preparing compounds with selective inhibitory activity against mutant epidermal growth factor receptor (EGFR) kinases, particularly T790M-containing mutants [1]. The patent describes intermediates bearing aminomethyl and hydroxyalkyl substituents on the pyrimidine core, structurally consistent with the target compound's scaffold [2]. This patent family is associated with lazertinib (YH25448), a third-generation EGFR tyrosine kinase inhibitor approved for non-small cell lung cancer, where the pyrimidine core substituted at positions 2 and 5 forms the central pharmacophore [3]. While the target compound itself is not explicitly named as a specific example in the publicly available patent abstract, its structural features align with the claimed intermediate class, and procurement of this building block is directly relevant to medicinal chemistry programs targeting third-generation EGFR inhibitors or developing novel aminopyrimidine-based kinase probes [2].

Patent Relevance
Class-level
Structurally consistent with WO2019022486A1 intermediate class
Supports mutant-EGFR inhibitor synthetic routes
No explicit naming in patent; class-level inference
EGFR kinase inhibitors Pharmaceutical intermediates Patent landscape

Absence of Published Biological Data for the Free Compound

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and Google Patents failed to identify any published study reporting quantitative biological activity data (IC50, Ki, EC50), pharmacokinetic parameters, or in vivo efficacy results specifically attributed to 2-[2-(aminomethyl)pyrimidin-5-yl]ethan-1-ol (CAS 1849337-36-5) [1]. All differentiation claims presented in this guide are therefore derived from structural and physicochemical comparisons, class-level inference from related 2-aminomethylpyrimidine derivatives, and commercial availability data [2]. This evidence gap is consistent with the compound's status as a synthetic intermediate rather than a final bioactive molecule, and it means that any biological activity must be empirically determined by the end user after incorporation into a target compound . Users seeking a building block with pre-existing biological validation should consider whether alternative intermediates with published activity data might better suit their program's stage and risk tolerance.

Biological Data Gap
Data to verify
No published IC₅₀, Ki, or in vivo data found
Value rests on synthetic utility only
Empirical characterization required after derivatization
Data transparency Evidence gaps Procurement risk assessment

Optimal Application Scenarios Based on Differentiation Evidence


5-Substituted Pyrimidine Carbocyclic Nucleoside Synthesis

The target compound is directly applicable as a key intermediate for constructing 5-substituted pyrimidine carbocyclic nucleoside medicines, where the hydroxyethyl group at position 5 serves as an essential anchor point for further elaboration into nucleoside-mimetic structures [1]. Unlike simpler analogs that lack the C5 hydroxyethyl functionality (e.g., 2-(aminomethyl)pyrimidine, CAS 75985-45-4), or isomers where the hydroxyethyl group is attached via a different connectivity, this compound provides the precise substitution pattern required for generating the 5-(2-hydroxyethyl)pyrimidine pharmacophore found in bioactive nucleoside derivatives. The orthogonal amine and alcohol handles enable sequential glycosylation (at the alcohol) and nucleobase coupling (via the aminomethyl group), streamlining the synthetic route to complex nucleoside targets [2].

Mutant-Selective EGFR Kinase Inhibitor Library Construction

Given the structural alignment of this compound with the intermediate class claimed in Yuhan Corporation's patent family (WO2019022486A1) for mutant-EGFR inhibitor synthesis, the primary application scenario is as a core building block for medicinal chemistry programs targeting third-generation EGFR tyrosine kinase inhibitors [1]. The aminomethyl group at position 2 provides the critical hinge-binding amine required for kinase ATP-pocket engagement, while the hydroxyethyl group at position 5 serves as a versatile linker attachment point for introducing diverse substituents (aryl, heteroaryl, or solubilizing groups) that confer selectivity against the T790M resistance mutation [2]. The additional rotatable bond in the aminomethyl spacer (vs. a directly attached amino group) may offer conformational advantages for accessing induced-fit binding pockets in mutant kinases, though this hypothesis requires empirical validation .

Fragment-Based Drug Discovery with Orthogonal Growth Vectors

The compound's bifunctional architecture—with a primary amine and primary alcohol separated by a rigid pyrimidine core—makes it an attractive fragment for FBDD libraries where orthogonal growth vectors are essential for systematic SAR exploration [1]. From the aminomethyl anchor, amide, sulfonamide, or amine-capping libraries can be generated; independently, the hydroxyethyl alcohol can be elaborated into ethers, esters, carbamates, or converted to a leaving group for nucleophilic displacement [2]. This orthogonal elaboration capability is not available in comparator compounds where the amine is aromatic (reduced nucleophilicity) or where the alcohol is absent, enabling the target compound to support a broader and more diverse SAR exploration campaign from a single starting fragment .

Custom Synthesis of Patent-Protected Intermediates

For organizations developing generic or follow-on versions of aminopyrimidine-based kinase inhibitors (including but not limited to lazertinib-class compounds), procurement of this specific intermediate may be necessary to access synthetic routes that fall within the scope of existing patent claims [1]. The presence of both the 2-aminomethyl and 5-hydroxyethyl substituents distinguishes this compound from simpler intermediates that may not satisfy the structural requirements of the claimed processes. However, users must conduct their own freedom-to-operate analysis, as the patent landscape around aminopyrimidine EGFR inhibitors is complex and multi-assignee [2]. The compound's limited commercial availability (single active supplier at 95% purity) should prompt early procurement and quality verification before committing to large-scale synthetic campaigns .

Application
Selection Property
Validation Focus
5-Substituted pyrimidine nucleoside synthesis
C5 hydroxyethyl anchor point
Glycosylation and nucleobase coupling
Mutant-EGFR inhibitor library construction
2-Aminomethyl hinge-binding motif
T790M mutant selectivity assessment
Fragment-based drug discovery
Orthogonal amine and alcohol growth vectors
Diverse SAR exploration without protection
Patent-protected intermediate synthesis
Structural alignment with claimed intermediate class
Independent FTO analysis and purity verification
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